molecular formula C18H15BrN2O B2504352 2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941992-08-1

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Numéro de catalogue: B2504352
Numéro CAS: 941992-08-1
Poids moléculaire: 355.235
Clé InChI: SPOIOZQOAPNUAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a bromobenzyl group and an o-tolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The bromobenzyl and o-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure with a chlorine substituent instead of bromine.

    2-(4-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Features a fluorine substituent in place of bromine.

    2-(4-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Contains a methyl group instead of bromine.

Uniqueness

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is unique due to the presence of the bromobenzyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity.

Activité Biologique

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by its unique structural features, including a pyridazine ring substituted with a bromobenzyl and an o-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

C16H15BrN2O\text{C}_{16}\text{H}_{15}\text{BrN}_2\text{O}

This structure includes:

  • Bromobenzyl Group : Enhances reactivity and potential for halogen bonding.
  • o-Tolyl Group : Contributes to the compound's lipophilicity and may influence biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity across various assays. Key findings include:

Biological Activity Assay Type Effect Observed
Antimicrobial ActivityDisk DiffusionInhibition of bacterial growth
Anticancer ActivityMTT AssayInduction of apoptosis in cancer cells
Enzyme InhibitionKinetic StudiesCompetitive inhibition of target enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against several bacterial strains, demonstrating a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In a cell line study, the compound was tested against human cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Enzyme Interaction : The compound was found to inhibit a specific kinase involved in cancer progression, leading to reduced phosphorylation of downstream targets.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Substituent Biological Activity
2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-oneChlorobenzyl GroupModerate antimicrobial activity
2-(4-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-oneFluorobenzyl GroupEnhanced anticancer properties
2-(4-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-oneMethyl GroupLower enzyme inhibition compared to bromine

Propriétés

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-16(13)17-10-11-18(22)21(20-17)12-14-6-8-15(19)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIOZQOAPNUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.